

Technical Support Center: MI-1063 (Ozanimod) for In Vivo Studies

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Compound of Interest		
Compound Name:	MI-1063	
Cat. No.:	B15621279	Get Quote

Welcome to the technical support center for **MI-1063**, also known as RPC1063 or by its generic name, Ozanimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **MI-1063** in in vivo experimental settings.

Note on Bioavailability: Preclinical and clinical data consistently demonstrate that **MI-1063** (Ozanimod) possesses high oral bioavailability.[1][2] Therefore, this guide focuses on ensuring the consistent and successful delivery of the compound to achieve its expected pharmacokinetic profile, rather than on methods to improve an already favorable characteristic.

Frequently Asked Questions (FAQs)

Q1: What is MI-1063 and what is its mechanism of action?

A1: **MI-1063** (Ozanimod) is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) and receptor 5 (S1P5).[1][3] Its mechanism of action involves the internalization of S1P1 receptors on lymphocytes, which sequesters these immune cells in peripheral lymphoid organs. This prevents their trafficking to sites of inflammation, thereby exerting an immunomodulatory effect.[1][4]

Q2: Is MI-1063 orally bioavailable?

A2: Yes, **MI-1063** has been shown to have high oral bioavailability in preclinical models and humans.[1][2] Its pharmacokinetic properties support once-daily oral dosing.[1][2]



Q3: How does food intake affect the oral absorption of MI-1063?

A3: Studies in healthy volunteers have shown that the pharmacokinetics of **MI-1063** and its active metabolites are not significantly affected by the intake of high-fat or low-fat meals.[5] This suggests that for in vivo studies, fasting of animals prior to oral administration may not be strictly necessary, although maintaining consistent experimental conditions is always recommended.

Q4: What are the main active metabolites of MI-1063?

A4: **MI-1063** is extensively metabolized to several active metabolites. The two major active metabolites are CC112273 and CC1084037, which have similar activity and selectivity for S1P1 and S1P5 as the parent compound.[4][6]

Q5: What is the recommended solvent for preparing MI-1063 for in vivo oral administration?

A5: For preclinical oral gavage studies, **MI-1063** has been successfully formulated in a vehicle consisting of 5% DMSO, 5% Tween 20, and 90% water.[7] It is important to note that **MI-1063** hydrochloride is insoluble in water and ethanol.[8]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Variability in experimental results between animals.	Inconsistent formulation preparation.	Ensure the formulation is prepared fresh for each experiment and is a homogenous suspension before each administration. Use a consistent source and lot of MI-1063.
Inaccurate dosing.	Calibrate all pipettes and syringes. Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.	
Lower than expected plasma concentrations of MI-1063.	Precipitation of the compound in the formulation.	Prepare the formulation immediately before use. If storing the formulation is necessary, ensure it is kept under appropriate conditions and thoroughly resuspended before administration. For DMSO stock solutions, use fresh, non-moisture-absorbing DMSO.[8]
Errors in blood sample collection or processing.	Follow a consistent protocol for blood collection, including the type of anticoagulant used and the time points for collection. Process and store plasma samples appropriately to prevent degradation of the compound.	
Unexpected adverse events in study animals.	Off-target effects at high doses.	While MI-1063 is selective, excessively high doses may lead to off-target effects. Refer to published dose-response



studies to select an appropriate dose for your model.[3]

Ensure the concentration of

DMSO and Tween 20 in the

Formulation vehicle toxicity. final formulation is within

tolerated limits for the animal

species being used.

Experimental Protocols Preparation of MI-1063 for Oral Gavage in Rodents

This protocol is based on methods described in published preclinical studies.[7]

Materials:

- MI-1063 (Ozanimod) powder
- Dimethyl sulfoxide (DMSO)
- Tween 20 (Polysorbate 20)
- Sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

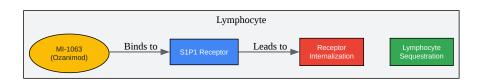
Procedure:

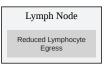
- Prepare the Vehicle Solution:
 - In a sterile tube, combine 5% DMSO and 5% Tween 20 in 90% sterile water (v/v/v).



- $\circ~$ For example, to prepare 1 mL of vehicle, mix 50 μL of DMSO, 50 μL of Tween 20, and 900 μL of sterile water.
- Vortex thoroughly to ensure a homogenous solution.
- Prepare the MI-1063 Formulation:
 - Weigh the required amount of MI-1063 powder based on the desired final concentration and the dosing volume for your animals.
 - Create a stock solution by first dissolving the MI-1063 powder in a small volume of DMSO.
 - Add the Tween 20 to this stock solution and mix.
 - Gradually add the sterile water while vortexing to create a homogenous suspension at the final desired concentration in the 5% DMSO, 5% Tween 20, 90% water vehicle.
 - Note: This should be prepared fresh daily.
- Administration:
 - Before each administration, vortex the MI-1063 suspension to ensure uniformity.
 - Administer the formulation to the animals via oral gavage at the calculated volume based on their body weight.

Visualizations Signaling Pathway of MI-1063



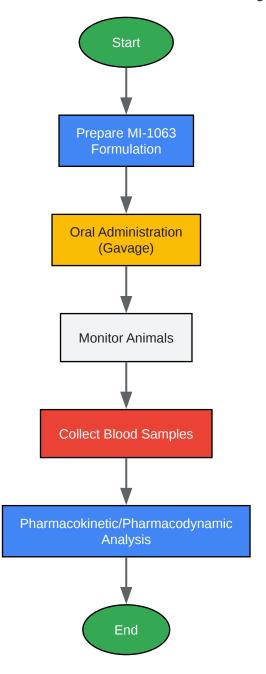


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Caption: Mechanism of action of MI-1063 (Ozanimod).

Experimental Workflow for In Vivo Study

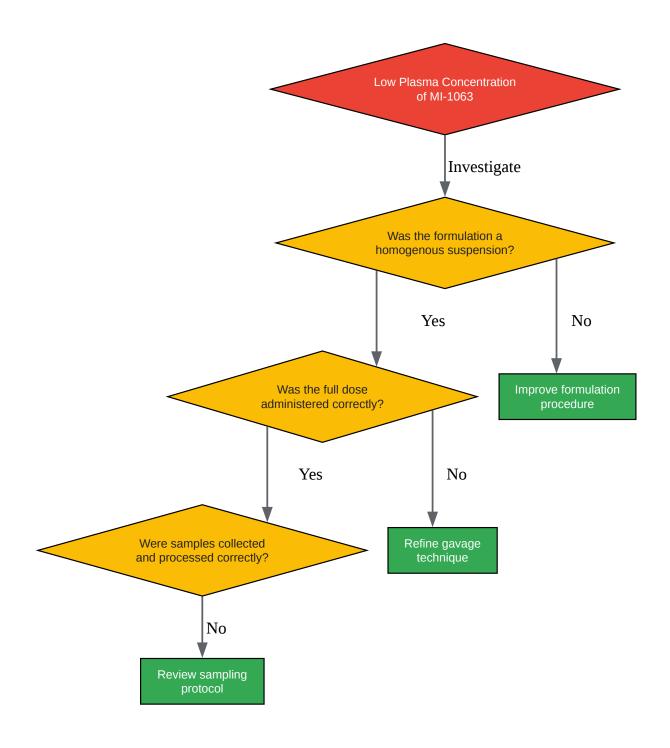


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Caption: General workflow for an in vivo pharmacokinetic study of MI-1063.

Troubleshooting Logic for Low Plasma Concentration





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Caption: Decision tree for troubleshooting low plasma concentrations of MI-1063.



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